Diethyl 2-(3-nitrobenzylidene)malonate

Catalog No.
S11598453
CAS No.
6331-45-9
M.F
C14H15NO6
M. Wt
293.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(3-nitrobenzylidene)malonate

CAS Number

6331-45-9

Product Name

Diethyl 2-(3-nitrobenzylidene)malonate

IUPAC Name

diethyl 2-[(3-nitrophenyl)methylidene]propanedioate

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C14H15NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-6-5-7-11(8-10)15(18)19/h5-9H,3-4H2,1-2H3

InChI Key

ADUOLQRHFZGDPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC

Diethyl 2-(3-nitrobenzylidene)malonate is an organic compound that belongs to the class of malonates, specifically characterized by the presence of a nitrobenzylidene moiety. Its chemical structure features two ethyl ester groups attached to a malonate backbone, along with a 3-nitrobenzylidene substituent. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive functional groups.

  • Knoevenagel Condensation: This is the primary reaction used in its synthesis, where diethyl malonate reacts with 3-nitrobenzaldehyde in the presence of a base (e.g., sodium ethoxide) to form the target compound.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
  • Hydrolysis: The ester groups can be hydrolyzed to yield carboxylic acids under acidic or basic conditions.
  • Nucleophilic Substitution: The nitro group can be substituted with other nucleophiles, leading to various derivatives.

The synthesis of diethyl 2-(3-nitrobenzylidene)malonate typically involves the following steps:

  • Knoevenagel Condensation:
    • React diethyl malonate with 3-nitrobenzaldehyde.
    • Use a base such as sodium ethoxide or potassium carbonate.
    • Conduct the reaction under reflux conditions in an appropriate solvent (e.g., ethanol) to ensure high yield and purity.
  • Purification:
    • The product can be purified through recrystallization or chromatography techniques to achieve the desired purity level.

Diethyl 2-(3-nitrobenzylidene)malonate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its reactive functional groups, it may be explored for developing new pharmaceuticals or biologically active compounds.
  • Material Science: The compound could find use in creating new materials or polymers through further chemical modifications.

Similar Compounds: Comparison

Here are some similar compounds compared to diethyl 2-(3-nitrobenzylidene)malonate:

Compound NameStructure FeaturesUnique Aspects
Diethyl 2-(2-nitrobenzylidene)malonateSimilar structure with a different nitro positionPotentially different biological activity due to position
Diethyl malonateLacks the nitro and benzylidene substituentsMore stable and widely used as a synthetic intermediate
Benzylidene malonatesContains benzylidene but lacks ethyl ester groupsDifferent reactivity profile compared to diethyl esters

These compounds share structural similarities but differ significantly in their reactivity and potential applications due to variations in functional groups and substituents. Diethyl 2-(3-nitrobenzylidene)malonate is unique due to its specific combination of ester and nitro functionalities, which may confer distinct chemical properties and biological activities.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

293.08993720 g/mol

Monoisotopic Mass

293.08993720 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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